![molecular formula C9H5BrN2O3 B2666687 6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1784291-82-2](/img/structure/B2666687.png)
6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid
Übersicht
Beschreibung
6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by formylation and carboxylation reactions. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 . Carboxylation is often carried out using carbon dioxide under high pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly practices.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with various nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts such as palladium or copper
Major Products Formed
Oxidation: 6-Bromo-2-carboxyimidazo[1,2-a]pyridine-7-carboxylic acid
Reduction: 6-Bromo-2-hydroxymethylimidazo[1,2-a]pyridine-7-carboxylic acid
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These characteristics make it valuable for developing new materials and chemical processes.
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Activity: Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine structures show varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, one study reported an IC50 value indicating effective inhibition against these bacteria, suggesting potential for further modifications to enhance bioactivity .
- Anticancer Activity: The compound has been explored for its anticancer properties. In vitro studies showed that it could inhibit cell growth in breast cancer cell lines (MCF-7) with an IC50 value lower than many existing chemotherapeutic agents. This indicates its potential as a lead candidate for drug development aimed at treating resistant cancer types .
Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, this compound exhibited promising results against gram-positive bacteria. The modifications to the imidazo structure were found to enhance bioactivity further.
Pathogen | IC50 Value (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 15.3 |
Study 2: Anticancer Screening
Another significant study focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cells. The results indicated that it could effectively inhibit cell proliferation in specific cancer cell lines.
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 10 |
MDA-MB-231 | 15 |
Wirkmechanismus
The mechanism of action of 6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and formyl group are likely involved in key interactions with biological molecules, influencing pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid
- 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
- 6-Bromopyridine-2-carboxylic acid
Uniqueness
6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a formyl group on the imidazo[1,2-a]pyridine scaffold allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Biologische Aktivität
6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by formylation and carboxylation reactions. Common methods include:
- Bromination : Using bromine or N-bromosuccinimide (NBS).
- Formylation : Achieved through formylating agents under controlled conditions.
- Carboxylation : Involves the introduction of a carboxylic acid group.
These synthetic routes allow for the generation of various derivatives that can be screened for biological activity .
Biological Activity
The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer properties. The compound is believed to interact with various molecular targets, influencing pathways related to cell growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. It is suggested that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways .
The exact mechanism of action remains partially understood; however, it is hypothesized that the compound interacts with enzymes and receptors via its functional groups. The bromine atom and formyl group are likely involved in key interactions with biological molecules .
Case Studies
Several studies have documented the biological activity and potential therapeutic applications of this compound:
- Antimicrobial Screening :
- Anticancer Research :
- Mechanistic Insights :
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | Yes | Yes | Contains both bromine and formyl groups |
6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid | Moderate | Limited | Different substitution pattern |
6-Bromopyridine-2-carboxylic acid | Yes | No | Lacks imidazo structure |
Eigenschaften
IUPAC Name |
6-bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-7-3-12-2-5(4-13)11-8(12)1-6(7)9(14)15/h1-4H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZCCGCHWVNGBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN2C1=NC(=C2)C=O)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784291-82-2 | |
Record name | 6-bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.